molecular formula C8H8NO3S- B6168810 ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate CAS No. 887411-81-6

ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate

Cat. No. B6168810
CAS RN: 887411-81-6
M. Wt: 198.22 g/mol
InChI Key: BESCVLZJXXFKJA-UHFFFAOYSA-M
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Description

Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is a chemical compound with the molecular formula C8H9NO3S . It is related to the thiazole group of compounds, which have been found to have diverse biological activities . Thiazoles have been used in the development of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate has been studied for its potential applications in a variety of scientific fields. For example, this compound has been used as a reagent in organic synthesis, as a catalyst in electrochemical reactions, and as a inhibitor of certain enzymes. In addition, this compound thiazolylpropanoate has been studied for its potential use in drug delivery systems and as a potential anti-inflammatory agent.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate 3-oxo-3-(1,3-thiazol-4-yl)propanoate is not yet fully understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with various enzymes and proteins in the body. In addition, this compound thiazolylpropanoate has been shown to bind to certain receptors, which may explain its potential use as a drug delivery system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 3-oxo-3-(1,3-thiazol-4-yl)propanoate are not yet fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties, as well as to act as a proton donor. In addition, the compound has been found to bind to certain receptors, which may explain its potential use as a drug delivery system.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate 3-oxo-3-(1,3-thiazol-4-yl)propanoate in laboratory experiments include its high purity, its high yield, and its ability to act as a proton donor. However, the compound has a limited shelf life and must be stored properly to maintain its potency. In addition, the compound is sensitive to light and heat, so it must be handled with care.

Future Directions

There are a number of potential future directions for ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate 3-oxo-3-(1,3-thiazol-4-yl)propanoate. For example, further research could be conducted to better understand its mechanism of action and its potential use as a drug delivery system. In addition, the compound could be studied for its potential use in the treatment of various diseases and conditions, such as inflammation and cancer. Finally, further research could be conducted to explore the compound’s potential use as an antioxidant and a proton donor.

Synthesis Methods

Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate can be synthesized using a variety of methods. One synthesis method involves the reaction of this compound 3-oxo-3-thiazol-4-ylpropanoate and this compound thiazolylpropanoate. This reaction is catalyzed by a base, such as potassium hydroxide, and produces this compound thiazolylpropanoate. This method is advantageous because it produces a pure product with a high yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate involves the condensation of ethyl acetoacetate with 4-amino-3-mercapto-1,2,4-triazole followed by cyclization and esterification.", "Starting Materials": [ "Ethyl acetoacetate", "4-amino-3-mercapto-1,2,4-triazole", "Sodium ethoxide", "Acetic acid", "Ethanol", "Sodium bicarbonate", "Ethyl bromoacetate", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-amino-3-mercapto-1,2,4-triazole (1.0 g) in ethanol (10 mL) and add sodium ethoxide (0.5 g). Stir the mixture for 30 minutes at room temperature.", "Step 2: Slowly add ethyl acetoacetate (1.2 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid (1 mL) to the reaction mixture and heat at 80°C for 2 hours to cyclize the intermediate.", "Step 4: Cool the reaction mixture to room temperature and add sodium bicarbonate (1 g) to neutralize the mixture.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in ethanol (10 mL) and add ethyl bromoacetate (1.5 g) and sodium hydroxide (0.5 g). Heat the mixture at reflux for 2 hours to esterify the product.", "Step 8: Cool the reaction mixture to room temperature and add water (10 mL) to precipitate the product.", "Step 9: Filter the product and wash with water to obtain the final product, ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate." ] }

CAS RN

887411-81-6

Molecular Formula

C8H8NO3S-

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1,3-thiazole-4-carbonyl)butanoate

InChI

InChI=1S/C8H9NO3S/c1-2-5(8(11)12)7(10)6-3-13-4-9-6/h3-5H,2H2,1H3,(H,11,12)/p-1

InChI Key

BESCVLZJXXFKJA-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)C1=CSC=N1)C(=O)[O-]

Purity

95

Origin of Product

United States

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